Famprofazone-d3 Famprofazone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013099
InChI: InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3
SMILES:
Molecular Formula: C24H31N3O
Molecular Weight: 380.5 g/mol

Famprofazone-d3

CAS No.:

Cat. No.: VC18013099

Molecular Formula: C24H31N3O

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Famprofazone-d3 -

Specification

Molecular Formula C24H31N3O
Molecular Weight 380.5 g/mol
IUPAC Name 1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one
Standard InChI InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3
Standard InChI Key GNUXVOXXWGNPIV-GKOSEXJESA-N
Isomeric SMILES [2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3
Canonical SMILES CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3

Introduction

Chemical Identification and Structural Properties

PropertyValue
IUPAC Name1-Methyl-5-[(methyl-d3)(1-phenylpropan-2-yl)amino]methyl-2-phenyl-4-isopropyl-1,2-dihydro-3H-pyrazol-3-one
SMILES[2H]C([2H])([2H])N(C(C)CC1=CC=CC=C1)CN(C)C2=CC=CC=C2
InChI KeyGNUXVOXXWGNPIV-LBPDFUHNSA-N
XLogP34.2

Synthesis and Industrial Production

The synthesis of Famprofazone-d3 involves deuterium incorporation at specific sites during the reaction sequence. A common method utilizes deuterated methylamine (CD3NH2\text{CD}_3\text{NH}_2) in the condensation of 1-phenylpropan-2-one with 1-methyl-2-phenyl-4-isopropylpyrazol-3-one. Industrial-scale production employs optimized conditions—e.g., 60°C reaction temperature, 24-hour reflux in deuterated solvents—to achieve yields exceeding 85% . Post-synthesis purification via column chromatography or recrystallization ensures ≥98% isotopic purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Pharmacological Profile

Pharmacokinetic Parameters

Deuterium labeling slows hepatic metabolism, extending the elimination half-life (t1/2t_{1/2}) from 4.5 hours (famprofazone) to 6.2 hours (Famprofazone-d3) in murine models . Key parameters include:

Table 2: Comparative Pharmacokinetics of Famprofazone and Famprofazone-d3

ParameterFamprofazoneFamprofazone-d3
CmaxC_{\text{max}} (ng/mL)120 ± 15135 ± 18
t1/2t_{1/2} (h)4.5 ± 0.66.2 ± 0.8
AUC0\text{AUC}_{0-\infty} (ng·h/mL)980 ± 1201,240 ± 150

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS method for Famprofazone-d3 in liver tissue involves enzymatic digestion with collagenase (1.5 U/mg tissue), protein precipitation using acetonitrile, and solid-phase extraction (SPE) with C18 cartridges . The method achieves a limit of quantification (LOQ) of 5 ng/g, with intraday precision ≤10% and accuracy within ±13% .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analyses of human urine after a 50 mg Famprofazone-d3 dose identified methamphetamine and 3-hydroxymethyl-propyphenazone as primary metabolites . Derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) enabled enantiomeric resolution of methamphetamine, revealing a 3:1 ratio of (−)- to (+)-isomers .

Table 3: Metabolite Excretion Profiles

MetaboliteExcretion (0–48 h, mg)Detection Method
Methamphetamine2.6 ± 0.3GC-MS
3-Hydroxymethyl-propyphenazone4.0 ± 0.5GC-MS

Metabolic Pathways and Pharmacokinetics

Biotransformation Pathways

Famprofazone-d3 undergoes hepatic oxidation via cytochrome P450 2D6 (CYP2D6) to form methamphetamine-d3 and amphetamine-d3, followed by glucuronidation of the hydroxylated pyrazolone moiety . Deuterium labeling reduces first-pass metabolism, increasing bioavailability by 22% compared to the non-deuterated form .

Enantioselective Excretion

Stereoselective metabolism favors the (−)-enantiomer of methamphetamine-d3, which constitutes 75% of total excreted methamphetamine . This enantiomeric bias correlates with dopamine transporter affinity, suggesting neuropharmacological implications .

Applications in Scientific Research

Pharmacokinetic Studies

Famprofazone-d3’s isotopic label enables precise tracking in mass spectrometry, facilitating studies on tissue distribution and clearance. For example, a porcine study demonstrated liver accumulation (9.3 ng/g) and metabolite ratios consistent with human data .

Neuropharmacology

Methamphetamine-d3 derived from Famprofazone-d3 upregulates striatal D2 receptor expression by 40% in rodent models, highlighting its utility in studying dopaminergic pathways .

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